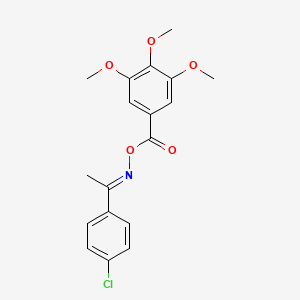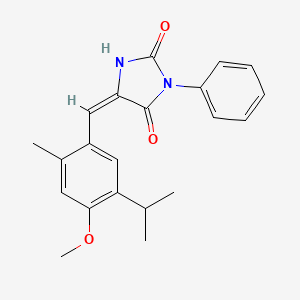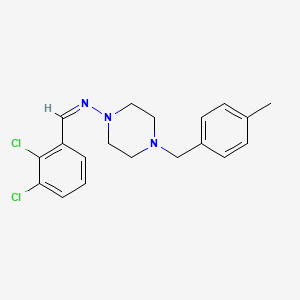
1-(4-chlorophenyl)ethanone O-(3,4,5-trimethoxybenzoyl)oxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-chlorophenyl)ethanone O-(3,4,5-trimethoxybenzoyl)oxime, commonly known as TBOEP, is a chemical compound that is widely used in various industrial applications. TBOEP is classified as an organophosphate ester and is commonly used as a flame retardant in plastics, textiles, and other materials. In recent years, TBOEP has gained attention in the scientific community due to its potential health effects and environmental impact.
Applications De Recherche Scientifique
TBOEP has been extensively studied in the scientific community due to its potential health effects and environmental impact. The compound has been shown to have endocrine-disrupting properties and has been linked to adverse health effects in humans and animals. TBOEP has also been found in various environmental matrices, including air, water, and soil, indicating its widespread use and potential for environmental contamination.
Mécanisme D'action
TBOEP acts as an endocrine disruptor by interfering with the normal functioning of the endocrine system. The compound has been shown to bind to estrogen receptors and disrupt the normal signaling pathways, leading to adverse health effects. TBOEP has also been shown to affect the thyroid hormone system, which can lead to developmental and reproductive issues.
Biochemical and Physiological Effects:
TBOEP has been linked to a wide range of adverse health effects, including developmental and reproductive issues, neurotoxicity, and carcinogenicity. The compound has been shown to affect the normal functioning of the endocrine system, leading to disruptions in hormone signaling and adverse health effects. TBOEP has also been found to have neurotoxic effects, leading to cognitive impairment and behavioral changes.
Avantages Et Limitations Des Expériences En Laboratoire
TBOEP has several advantages for use in lab experiments, including its ability to act as an endocrine disruptor and its widespread use in various industrial applications. However, there are also limitations to its use, including its potential for environmental contamination and its adverse health effects on humans and animals.
Orientations Futures
There are several future directions for research on TBOEP, including its potential for environmental contamination and its adverse health effects on humans and animals. Further research is needed to understand the mechanisms of action of TBOEP and its potential for endocrine disruption. Additionally, research is needed to develop alternative flame retardants that are safer for human health and the environment.
Méthodes De Synthèse
TBOEP is synthesized through the reaction of 1-(4-chlorophenyl)ethanone with 3,4,5-trimethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane or chloroform and is typically carried out at room temperature. After the reaction is complete, the product is purified through column chromatography or recrystallization.
Propriétés
IUPAC Name |
[(E)-1-(4-chlorophenyl)ethylideneamino] 3,4,5-trimethoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO5/c1-11(12-5-7-14(19)8-6-12)20-25-18(21)13-9-15(22-2)17(24-4)16(10-13)23-3/h5-10H,1-4H3/b20-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYOGBBDELITAHV-RGVLZGJSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NOC(=O)C1=CC(=C(C(=C1)OC)OC)OC)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\OC(=O)C1=CC(=C(C(=C1)OC)OC)OC)/C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
({[(1E)-1-(4-chlorophenyl)ethylidene]amino}oxy)(3,4,5-trimethoxyphenyl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-{N-[(4-chlorophenyl)sulfonyl]ethanehydrazonoyl}phenyl)cyclopentanecarboxamide](/img/structure/B5913060.png)
![2-(4-methoxyphenyl)-N-{3-[N-(3-methyl-4-nitrobenzoyl)ethanehydrazonoyl]phenyl}acetamide](/img/structure/B5913073.png)
![N-(4-{N-[(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]ethanehydrazonoyl}phenyl)-2-methyl-3-furamide](/img/structure/B5913080.png)
![N-(3-{N-[(3,5-dimethylphenoxy)acetyl]ethanehydrazonoyl}phenyl)-3-fluorobenzamide](/img/structure/B5913082.png)
![N'-(1,3-benzodioxol-5-ylmethylene)-5-[(4-nitro-1H-pyrazol-1-yl)methyl]-2-furohydrazide](/img/structure/B5913087.png)
![3-{[1-(3-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-2(1H)-quinolinone](/img/structure/B5913116.png)
![4-({2-[(1-methyl-5-oxo-2-thioxo-4-imidazolidinylidene)methyl]phenoxy}methyl)benzoic acid](/img/structure/B5913125.png)

![5,6-diphenyl-2-(2-thienylmethylene)imidazo[2,1-b][1,3]thiazol-3(2H)-one](/img/structure/B5913148.png)

![N-[1-(3,4-dimethoxyphenyl)ethylidene]-4-(2-methoxyphenyl)-1-piperazinamine](/img/structure/B5913160.png)


![N'-(5-bromo-2-methoxybenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B5913174.png)